O-Ethylperoxycarbonic acid

Description

Contextualization of Peroxycarbonic Acids as Key Reactive Intermediates in Modern Organic Synthesis

Peroxycarbonic acids are a class of organic peroxy-containing compounds that serve as potent oxidizing agents in organic synthesis. thieme-connect.dethieme-connect.de Along with related reagents like peroxyimidic acids and peroxycarbamic acids, they are often generated from the activation of hydrogen peroxide. thieme-connect.de These compounds are recognized as key reactive intermediates, primarily for the epoxidation of alkenes. thieme-connect.dewikipedia.org The general structure of an organic peroxy acid features an acidic -OOH group, which makes the terminal oxygen atom electrophilic and capable of being transferred to a nucleophilic substrate, such as the double bond of an alkene. libretexts.org

In the landscape of organic oxidants, peroxycarbonic acids are valuable alternatives to more common peracids like meta-chloroperoxybenzoic acid (mCPBA). oup.com While peroxybenzoic acid itself is not commercially available, and others like peracetic acid are often sold in solutions that may not be suitable for sensitive substrates, in situ generated peroxycarbonic acids offer a versatile option. thieme-connect.dethieme-connect.de Their reactivity can be modulated by the choice of the alkyl or aryl group attached to the carbonate structure. For instance, initial studies found O-benzylmonoperoxycarbonic acid to be more reactive than peroxybenzoic acid but less so than mCPBA. thieme-connect.dethieme-connect.de The ability to generate these intermediates under specific, often mild or buffered conditions, allows for enhanced chemoselectivity in complex molecules. thieme-connect.describd.com

Historical Development and Contemporary Significance of O-Ethylperoxycarbonic Acid in Oxidative Transformations

The utility of O-ethylperoxycarbonic acid as a reagent for oxidative transformations, particularly epoxidation, has been well-documented. A key aspect of its use is its in situ generation, as the compound is not stable for storage. scripps.edu Historically, a common method for its preparation involves the reaction of ethyl chloroformate with hydrogen peroxide. thieme-connect.descripps.edu This reaction, often conducted in a biphasic solvent system (e.g., an organic solvent like dichloromethane (B109758) and an aqueous phase containing H₂O₂), generates O-ethylperoxycarbonic acid at the interface, which then oxidizes the alkene present in the organic phase. scribd.compageplace.de

A significant advancement in its application is the use of alkaline or buffered biphasic systems. scribd.comresearchgate.netacs.org This approach offers the advantage of controlling the pH of the reaction medium, which can be crucial for substrates that are sensitive to acidic conditions that might be produced by other methods. scribd.com For example, the reaction of ethyl chloroformate with H₂O₂ produces hydrogen chloride, an acid that could promote unwanted side reactions like epoxide ring-opening. oup.com By using a phosphate (B84403) buffer, the pH can be maintained in a desired range, leading to high yields of pure epoxide products. scribd.com

More recently, ethyl cyanoformate has been introduced as an alternative to ethyl chloroformate for the in situ generation of O-ethylperoxycarbonic acid. oup.com This system, involving the combination of ethyl cyanoformate and aqueous hydrogen peroxide, effectively epoxidizes a variety of olefins in a stereospecific manner at room temperature. oup.com The contemporary significance of O-ethylperoxycarbonic acid lies in its role as an effective and often high-yielding epoxidizing agent for a range of alkenes, including those with various functional groups. oup.compageplace.de It has been successfully used in the synthesis of epoxides from substrates like cycloalkenes, styrenes, and linear monoterpenoids. oup.comscribd.compageplace.de

Table 1: Selected Epoxidation Reactions using in situ Generated O-Ethylperoxycarbonic Acid

| Substrate | Reagent System | Product | Yield (%) | Reference |

| Cyclooctene | Ethyl chloroformate / H₂O₂ | Cyclooctene oxide | 85 | scribd.com |

| (E)-Anethole | Ethyl chloroformate / H₂O₂ | (E)-1-Methoxy-4-(2-methyloxiran-2-yl)benzene | 71 | thieme-connect.de |

| 1-Methylcyclohexene | Ethyl chloroformate / H₂O₂ | 1-Methyl-7-oxabicyclo[4.1.0]heptane | 55 | thieme-connect.de |

| Geranyl acetate | Ethyl cyanoformate / H₂O₂ | 6,7-Epoxygeranyl acetate | 72 | oup.com |

| 6-Methyl-5-hepten-2-one | Ethyl cyanoformate / H₂O₂ | 6-Methyl-5,6-epoxyheptan-2-one | 87 | oup.com |

Comprehensive Overview of Research Directions and Academic Objectives for O-Ethylperoxycarbonic Acid

Current and future research involving O-ethylperoxycarbonic acid and related compounds is focused on enhancing its utility, selectivity, and environmental compatibility. A primary academic objective is the development of greener and more efficient synthetic protocols. One promising avenue is the use of carbon dioxide (CO₂) as a C1 source to form peroxycarbonic acids reversibly from hydrogen peroxide. acs.orgresearchgate.net This method is advantageous as it avoids the use of reagents like chloroformates and the subsequent formation of salt waste, aligning with the principles of green chemistry. acs.org

Another significant area of research is asymmetric synthesis. While O-ethylperoxycarbonic acid itself is achiral, studies have explored the use of chiral alkyl cyanoformates to induce enantioselectivity in epoxidation reactions. oup.com For example, the use of (-)-menthyl cyanoformate with hydrogen peroxide for the epoxidation of stilbene (B7821643) resulted in a modest enantiomeric excess, demonstrating the potential for developing chiral variants of this reagent system. oup.com Further optimization of the chiral auxiliary and reaction conditions remains an active area of investigation.

The application of O-ethylperoxycarbonic acid in the total synthesis of complex natural products and pharmaceuticals is also a key research direction. Its specific reactivity has been leveraged in the synthesis of novel steroids, where it was used for the epoxidation of a diene intermediate. tandfonline.com Expanding the substrate scope and demonstrating the reagent's efficacy in the presence of sensitive functional groups are ongoing objectives that aim to solidify its position as a valuable tool in advanced organic synthesis. pageplace.deacs.orgacs.org

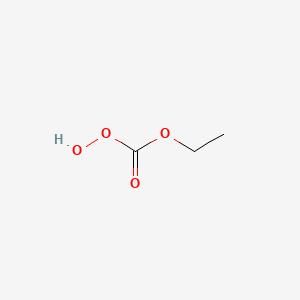

Structure

3D Structure

Properties

CAS No. |

70288-43-6 |

|---|---|

Molecular Formula |

C3H6O4 |

Molecular Weight |

106.08 g/mol |

IUPAC Name |

ethyl hydroxy carbonate |

InChI |

InChI=1S/C3H6O4/c1-2-6-3(4)7-5/h5H,2H2,1H3 |

InChI Key |

UYKQBCCHYMNDCF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OO |

Canonical SMILES |

CCOC(=O)OO |

Origin of Product |

United States |

Methodologies for in Situ Generation of O Ethylperoxycarbonic Acid

Advanced Control of Reaction Environment: The Role of pH Regulation and Buffering Systems

Precise control over the reaction environment, particularly pH, is paramount for the successful in situ generation of O-ethylperoxycarbonic acid. researchgate.net The pH influences not only the rate of formation but also the stability of the resulting peroxy acid, making its regulation a key aspect of the methodology. rsc.orgnih.gov

The pH of the aqueous phase has a dual effect on the generation of O-ethylperoxycarbonic acid.

Formation Kinetics : An alkaline pH increases the concentration of the hydroperoxide anion (HOO⁻), the primary nucleophile in the reaction with ethyl chloroformate. This generally accelerates the rate of formation of the peroxy acid. epo.org Many peroxy acid generation methods operate effectively at neutral to alkaline pH ranges (pH 7-12). epo.org

Stability : The stability of peroxy acids is highly pH-dependent. nih.govresearchgate.net While alkaline conditions favor the formation of the nucleophile, excessively high pH can lead to the decomposition of the formed O-ethylperoxycarbonic acid. Conversely, strongly acidic conditions can also affect stability. nih.govresearchgate.net Studies on the epoxidation of olefins with O-ethylperoxycarbonic acid have noted similar trends in both acidic and basic media, indicating a complex relationship between pH, reagent stability, and reactivity. rsc.org Therefore, maintaining the pH within an optimal range is crucial to balance the rate of formation with the rate of degradation.

To maintain the pH within the desired optimal range, buffered systems are employed in the biphasic reaction mixture. pageplace.describd.com Buffers resist drastic pH changes that could be caused by the formation of hydrochloric acid during the reaction, thereby ensuring consistent conditions at the solvent interface where the peroxy acid is generated. pageplace.describd.com

The use of specific buffer systems allows for the selective and high-yield generation of O-ethylperoxycarbonic acid by stabilizing the reaction environment. This control prevents the decomposition of the peroxy acid and minimizes side reactions, leading to high-purity products. pageplace.describd.com

The table below details buffer systems that have been successfully used for this purpose.

| Buffer System | Maintained pH Range | Application/Outcome | Source |

| Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄) | 4.5 - 6.8 | Allows for the reaction to be conducted under mildly acidic to neutral conditions. | pageplace.describd.com |

| Sodium Phosphate (Na₃PO₄) | 8.8 - 9.5 | Enables the reaction under alkaline conditions, favoring the formation of the hydroperoxide nucleophile while maintaining stability. | pageplace.describd.com |

| Bicarbonate (HCO₃⁻) | ~6 - 8 | Bicarbonate can act as both a buffer and an activator for hydrogen peroxide, creating a mild and effective oxidizing system at near-neutral pH. mdma.ch | mdma.ch |

By implementing these buffered biphasic systems, researchers can effectively control the in situ generation of O-ethylperoxycarbonic acid, making it a reliable reagent for various synthetic applications, including the high-yield epoxidation of cycloalkenes. pageplace.describd.com

Mechanistic Insights and Substrate Reactivity in O Ethylperoxycarbonic Acid Mediated Oxidations

Epoxidation of Alkenes Facilitated by O-Ethylperoxycarbonic Acid

O-Ethylperoxycarbonic acid is an effective epoxidizing agent for a variety of olefinic compounds. rsc.orgthieme-connect.dethieme-connect.de This reagent is typically generated in situ through the reaction of ethyl chloroformate with hydrogen peroxide, often under biphasic or alkaline conditions. researchgate.netethz.chscripps.edu Its utility stems from its ability to transfer an oxygen atom to a carbon-carbon double bond, forming a three-membered cyclic ether known as an epoxide, a valuable intermediate in organic synthesis. nih.govwikipedia.org

Elucidation of Peroxycarbonic Acid Epoxidation Mechanisms

The epoxidation of alkenes by peroxy acids, including O-ethylperoxycarbonic acid, is widely understood to proceed through a concerted, single-step mechanism. libretexts.orgucalgary.ca In this process, the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid—the one furthest from the carbonyl group. libretexts.orglumenlearning.comlibretexts.org The reaction is believed to pass through a characteristic "butterfly" transition state, a four-part, circular arrangement involving the alkene and the peroxy acid. libretexts.orglumenlearning.comlibretexts.org This concerted pathway involves the simultaneous formation of the C-O bonds of the epoxide ring and the breaking of the weak O-O bond of the peroxide, resulting in the formation of the epoxide and ethyl carbonic acid as a byproduct. libretexts.orgucalgary.ca

A key feature of the concerted mechanism is its stereospecificity. The epoxidation occurs via syn-addition, where the new C-O bonds are formed on the same face of the double bond. libretexts.orglibretexts.orgopenstax.org This means that the stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. libretexts.orgucalgary.ca In the epoxidation of alkenes that already possess stereocenters, O-alkylperoxycarbonic acids like the O-tert-butyl analogue have been shown to exhibit excellent diastereoselectivity, and similar control is expected with O-ethylperoxycarbonic acid. thieme-connect.dethieme-connect.de For substrates without functional groups that can direct the oxidant, the epoxidation typically occurs on the less sterically hindered face of the alkene. thieme-connect.de

The epoxidation of alkenes is generally an exothermic process, primarily because a relatively weak O-O single bond (bond dissociation energy of approx. 140-200 kJ/mol) is broken, while two stronger C-O single bonds (approx. 350-380 kJ/mol each) are formed. youtube.com

From a kinetic standpoint, the rate of epoxidation is significantly influenced by the electronic properties of the alkene. Since the alkene functions as the nucleophile in the rate-determining step, the reaction rate increases with the nucleophilicity of the double bond. libretexts.orgmsu.edu Consequently, alkenes substituted with electron-donating groups react faster than those with electron-withdrawing groups. ucalgary.ca The relative reactivity generally follows the order: tetra-substituted > tri-substituted > di-substituted > mono-substituted alkenes. ucalgary.ca For example, the relative epoxidation rates for a typical peracid demonstrate this trend: ethylene (B1197577) (1) < propene (24) < cis-2-butene (B86535) (500) < 2-methyl-2-butene (B146552) (6500). ucalgary.ca The reaction rate is also sensitive to pH, although studies on similar systems suggest that the reactivity of O-ethylperoxycarbonic acid is quite similar in both acidic and basic media. rsc.org

Comprehensive Examination of Olefin Substrate Scope

O-Ethylperoxycarbonic acid has been shown to be an effective epoxidizing agent for a range of olefin substrates, including both cyclic and acyclic systems. thieme-connect.dethieme-connect.de

O-Ethylperoxycarbonic acid successfully epoxidizes common cyclic and acyclic alkenes. For instance, the epoxidation of cyclohexene (B86901) proceeds to give cyclohexene oxide. thieme-connect.dethieme-connect.de Acyclic alkenes such as (E)-1-phenylpropene are also efficiently converted to their corresponding epoxides. thieme-connect.dethieme-connect.de The table below summarizes representative results for epoxidations using O-alkylperoxycarbonic acids generated in situ.

| Substrate | Peroxycarbonic Acid Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexene | O-Ethylperoxycarbonic acid | Cyclohexene oxide | 95 | thieme-connect.de |

| (E)-1-Phenylpropene | O-Ethylperoxycarbonic acid | (E)-1-Phenylpropene oxide | 71 | thieme-connect.de |

| (E)-Stilbene | O-Benzylmonoperoxycarbonic acid | trans-Stilbene oxide | 75 | thieme-connect.dethieme-connect.de |

| (E)-1-Phenylpropene | O-tert-Butylperoxycarbonic acid | (E)-1-Phenylpropene oxide | 84 | thieme-connect.de |

The electrophilic nature of O-ethylperoxycarbonic acid dictates its reactivity towards different olefinic systems. ucalgary.ca

Activated Olefins: Electron-rich (activated) alkenes, such as those bearing alkyl or other electron-donating groups, are excellent substrates for epoxidation with peroxy acids. The increased electron density on the double bond enhances its nucleophilicity, leading to a faster reaction rate. libretexts.orgucalgary.ca

Deactivated Olefins: Conversely, electron-poor (deactivated) alkenes, which have electron-withdrawing groups (e.g., carbonyl, cyano, or nitro groups) adjacent to the double bond, are less reactive towards electrophilic oxidants like O-ethylperoxycarbonic acid. researchgate.net While other specialized systems, such as those generating peroxyimidic acids, have been developed for the epoxidation of electron-poor alkenes, the reaction with standard peroxy acids is generally sluggish. thieme-connect.de For some highly deactivated systems, alternative methods like nucleophilic epoxidation using the anion of a peroxy acid under basic conditions may be required. researchgate.net

Chemoselectivity and Regioselectivity in Oxidative Transformations Initiated by O-Ethylperoxycarbonic Acid

O-Ethylperoxycarbonic acid, typically generated in situ, has emerged as a valuable reagent in organic synthesis, particularly for the epoxidation of alkenes. thieme-connect.dethieme-connect.depageplace.de Its utility is significantly enhanced by its characteristic chemoselectivity and regioselectivity, allowing for the targeted oxidation of specific functional groups within complex molecular architectures. This reagent is formed from precursors like ethyl chloroformate or ethyl cyanoformate in the presence of hydrogen peroxide. thieme-connect.depageplace.de

Selective Oxidation of Multiple Functional Groups in Complex Molecules

O-Ethylperoxycarbonic acid and its analogs demonstrate a significant capacity for chemoselective epoxidation, preferentially reacting with carbon-carbon double bonds over other potentially oxidizable functional groups. This selectivity allows for the precise modification of polyfunctional molecules. The reactivity of the alkene is a key determinant, with electron-rich double bonds generally being more susceptible to epoxidation. masterorganicchemistry.com

Research has shown that O-alkylperoxycarbonic acids are effective for the epoxidation of a variety of alkenes. thieme-connect.dethieme-connect.de For instance, in molecules containing multiple double bonds, the most nucleophilic (electron-rich) one is preferentially oxidized. This is exemplified in the epoxidation of R-(+)-limonene using the related peroxycarboximidic acid system, which shows high chemoselectivity for the more substituted, endocyclic double bond over the less substituted, exocyclic one. researchgate.net

Furthermore, these reagents can exhibit high diastereoselectivity when oxidizing alkenes that have pre-existing stereocenters. thieme-connect.dethieme-connect.de For example, the epoxidation of cyclic allylic alcohols can proceed with high selectivity for the syn-diastereomer, influenced by directing effects of the hydroxyl group. thieme-connect.de The table below, derived from studies on various O-alkylperoxycarbonic acids, illustrates the scope of these reagents in epoxidizing different olefinic substrates. thieme-connect.de

Table 1: Epoxidation of Various Alkenes using O-Alkylperoxycarbonic Acids

| Substrate | Peroxycarbonic Acid Derivative | Product | Yield (%) |

|---|---|---|---|

| (E)-Stilbene | O-Benzylperoxycarbonic acid | (E)-Stilbene oxide | 75 |

| Cyclooctene | O-Ethylperoxycarbonic acid | 1,2-Epoxycyclooctane | 95 |

| 1-Methylcyclohexene | O-Ethylperoxycarbonic acid | 1-Methyl-1,2-epoxycyclohexane | 55 |

| (E)-1-Phenylpropene | O-Ethylperoxycarbonic acid | (E)-1-Phenyl-1,2-epoxypropane | 71 |

| (E)-1-Phenylpropene | O-tert-Butylperoxycarbonic acid | (E)-1-Phenyl-1,2-epoxypropane | 84 |

Data sourced from Thieme Connect. thieme-connect.de The table is interactive and can be sorted by column.

The conditions for generating O-ethylperoxycarbonic acid can be controlled, for example, by using a biphasic system with buffers, which helps in obtaining high-purity products and minimizing side reactions like the hydrolysis of the newly formed epoxide ring. pageplace.delibretexts.org

Comparative Studies of Selectivity with Alternative Peroxy Acid Reagents (e.g., m-Chloroperbenzoic Acid)

The selectivity of O-ethylperoxycarbonic acid is often benchmarked against more established reagents, most notably m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.dethieme-connect.de

Initial studies on a related compound, O-benzylmonoperoxycarbonic acid, found its reactivity to be lower than that of m-CPBA but higher than that of peroxybenzoic acid itself. thieme-connect.dethieme-connect.de While O-ethylperoxycarbonic acid is a competent epoxidizing agent, m-CPBA is generally considered a more powerful oxidant. thieme-connect.demasterorganicchemistry.com This difference in reactivity can be exploited to achieve different selective outcomes.

A key distinction in chemoselectivity arises when substrates contain both an alkene and a carbonyl group. m-CPBA is well-known to effect not only epoxidation but also the Baeyer-Villiger oxidation of ketones and aldehydes. stackexchange.com In a molecule containing both functionalities, m-CPBA can lead to a mixture of products, with the reaction pathway depending on the specific structure of the substrate. stackexchange.com For instance, with certain unsaturated ketones, the Baeyer-Villiger oxidation can be the dominant process over epoxidation. stackexchange.com

In contrast, O-ethylperoxycarbonic acid is primarily recognized for its role in epoxidation. thieme-connect.dethieme-connect.depageplace.de While comprehensive comparative studies are limited, the existing literature suggests it has a lower propensity to engage in Baeyer-Villiger oxidations, making it a potentially more chemoselective choice for the epoxidation of molecules containing ketone or aldehyde groups.

The table below summarizes the general chemoselective behavior of O-ethylperoxycarbonic acid in comparison to m-CPBA.

Table 2: Comparative Chemoselectivity of O-Ethylperoxycarbonic Acid and m-CPBA

| Functional Group | O-Ethylperoxycarbonic Acid | m-Chloroperoxybenzoic Acid (m-CPBA) |

|---|---|---|

| Electron-Rich Alkene | Epoxidation (Primary Reaction) thieme-connect.dethieme-connect.de | Epoxidation (Highly reactive, often the preferred site of attack over less substituted alkenes) masterorganicchemistry.com |

| Electron-Poor Alkene | Less reactive | Epoxidation is possible, but slower than with electron-rich alkenes nih.gov |

| Ketone/Aldehyde | Low reactivity reported | Baeyer-Villiger Oxidation (A common competing reaction) stackexchange.com |

| Allylic Alcohol | syn-Diastereoselective epoxidation thieme-connect.de | syn-Diastereoselective epoxidation (Directed by H-bonding) thieme-connect.de |

This table provides a generalized comparison based on available literature.

Strategic Applications of O Ethylperoxycarbonic Acid in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The reactivity of O-ethylperoxycarbonic acid makes it suitable for introducing oxygen atoms into complex molecules with a high degree of selectivity. This capability is crucial in multistep syntheses where the preservation of other functional groups is paramount.

In the field of steroid chemistry, the targeted modification of the steroid nucleus is essential for creating compounds with specific biological activities. britannica.comwikipedia.org The synthesis of novel steroids often involves the strategic introduction of functional groups. For instance, the compound Androsta-4,6,8(9)-triene-3,17-dione, a potent aromatase inhibitor, is synthesized from an androsta-4,7-diene-3,17-dione precursor. nih.govwikipedia.org A key step in this synthesis is the acid-catalyzed cleavage of the corresponding 7,8α-epoxide. nih.gov

O-Ethylperoxycarbonic acid serves as a useful epoxidizing reagent for creating such epoxide intermediates from alkene precursors within the steroid framework. rsc.org The in situ generation of O-ethylperoxycarbonic acid from reagents like ethyl chloroformate and hydrogen peroxide provides an effective method for the epoxidation of olefins, a reaction that is fundamental to producing the necessary epoxide precursors for steroids like Androsta-4,6,8(9)-triene-3,17-dione. rsc.orgpageplace.de

O-Ethylperoxycarbonic acid is a highly effective reagent for the epoxidation of a wide range of alkene substrates to produce oxiranes, also known as epoxides. libretexts.orgacs.org These three-membered cyclic ethers are valuable synthetic intermediates that can be opened to form various functional groups, such as diols. libretexts.orglibretexts.org The reaction, typically carried out by generating the peroxycarbonic acid in situ, proceeds via a concerted mechanism where an oxygen atom is transferred to the double bond. libretexts.orgleah4sci.com This process is stereospecific, with the geometry of the starting alkene being retained in the epoxide product. oup.com

The versatility of O-ethylperoxycarbonic acid has been demonstrated in the epoxidation of numerous alkenes, including cyclic, acyclic, and functionally substituted olefins, often with good to excellent yields. oup.compageplace.de For example, its in situ generation in an alkaline biphasic solvent system has been shown to produce epoxides from various alkenes in yields ranging from 48% to 85%. pageplace.de A combination system of ethyl cyanoformate and hydrogen peroxide, which forms O-ethylperoxycarbonic acid in situ, has also been successfully used to epoxidize a variety of olefins, including linear monoterpenoids. oup.com

Table 1: Epoxidation of Various Alkene Substrates with In Situ Generated O-Ethylperoxycarbonic Acid This table is interactive. You can sort and filter the data.

| Alkene Substrate | Reagent System | Yield of Epoxide | Reference |

|---|---|---|---|

| Cyclooctene | Ethyl chloroformate / H₂O₂ | 85% | pageplace.de |

| Cyclohexene (B86901) | Ethyl chloroformate / H₂O₂ | 75% | pageplace.de |

| 1-Octene | Ethyl chloroformate / H₂O₂ | 78% | pageplace.de |

| Styrene | Ethyl chloroformate / H₂O₂ | 81% | pageplace.de |

| Geranyl acetate | Ethyl cyanoformate / H₂O₂ | 94% | oup.com |

Scalability and Purity Considerations in O-Ethylperoxycarbonic Acid Mediated Reactions

When transitioning from laboratory-scale experiments to industrial production, factors such as process safety, efficiency, and product purity become critical. Reactions involving O-ethylperoxycarbonic acid have been optimized to address these considerations, making them viable for large-scale applications.

Process intensification aims to develop safer, more efficient, and more economical chemical production methods. utwente.nlpurdue.edu O-alkylmonoperoxycarbonic acids are known to be unstable, which makes their isolation and storage challenging and potentially hazardous. rsc.org Generating O-ethylperoxycarbonic acid in situ—meaning it is created and consumed within the reaction mixture—circumvents these issues. rsc.orgthieme-connect.de This approach is a key strategy for process intensification. frontiersin.org

The in situ generation from stable, readily available precursors like ethyl chloroformate and hydrogen peroxide enhances the safety and practicality of its use on a large scale. rsc.orgpageplace.de This method avoids the accumulation of a high concentration of the potent oxidizing agent, thereby minimizing risks. Furthermore, continuous flow processes, a hallmark of process intensification, can be designed where the reactants are mixed immediately before entering the reactor, further enhancing safety and control over the reaction. frontiersin.orglinde-gas.com This leads to higher productivity and more reliable process automation. frontiersin.org

Achieving high product purity is essential, particularly in the synthesis of pharmaceutical ingredients. In epoxidation reactions with O-ethylperoxycarbonic acid, the primary by-product is derived from the peroxy acid itself, which decomposes into carbon dioxide and ethanol. A major potential side reaction is the hydrolysis of the desired epoxide product to form a vicinal diol. libretexts.org

Several methodologies are employed to minimize this and other side reactions:

Use of Nonaqueous Solvents: Conducting the reaction in a nonaqueous solvent such as chloroform, ether, or dichloromethane (B109758) prevents the acid- or base-catalyzed hydrolysis of the epoxide ring, allowing for its isolation as the final product. libretexts.org

pH Control: The reaction can be performed under buffered conditions to maintain a specific pH range. pageplace.de For example, using phosphate (B84403) buffers can keep the reaction medium within a pH of 8.8 to 9.5, which helps in achieving high-purity products. pageplace.de

Extraction and Purification: After the reaction, standard purification techniques are used to isolate the pure epoxide. Acid-base extraction can be employed to remove any acidic or basic impurities. magritek.commasterorganicchemistry.com The crude product can then be further purified using methods like distillation (for volatile liquids), recrystallization (for solids), or column chromatography to separate the target compound from any remaining starting materials or by-products. rochester.edusavemyexams.combyjus.com

By carefully controlling the reaction conditions and employing effective purification strategies, O-ethylperoxycarbonic acid-mediated reactions can deliver high-purity epoxides, making this reagent a reliable tool in advanced organic synthesis. pageplace.de

Theoretical and Computational Chemistry Studies on O Ethylperoxycarbonic Acid Reactivity

Quantum Chemical Investigations of O-Ethylperoxycarbonic Acid Electronic Structure and Stability

Quantum chemical calculations are pivotal in understanding the intrinsic properties of O-Ethylperoxycarbonic acid at the molecular level. These methods allow for a detailed examination of its electronic structure and the factors governing its stability.

Advanced Molecular Orbital and Electron Density Analyses

Advanced computational techniques are employed to analyze the molecular orbitals (MOs) and electron density distribution of O-Ethylperoxycarbonic acid. Frontier molecular orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is instrumental in predicting the reactivity of the molecule. For O-Ethylperoxycarbonic acid, the LUMO is typically associated with the weak peroxide (O-O) bond, indicating its susceptibility to nucleophilic attack, a key step in epoxidation reactions.

Electron density analysis, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a quantitative description of the chemical bonds. nih.gov This analysis involves locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. A low electron density and a positive Laplacian at the O-O BCP are characteristic of a weak, covalent bond, prone to cleavage.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| O-O | 0.15 | +0.08 | Weak Covalent |

| C=O | 0.45 | -0.12 | Polar Covalent |

| C-O (ethyl) | 0.28 | +0.02 | Covalent |

Characterization of Potential Energy Surfaces and Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orgyoutube.com By exploring the PES, chemists can identify stable molecules (reactants, products, and intermediates) corresponding to energy minima, and transition states (TS) corresponding to saddle points. libretexts.orgyoutube.com The path of lowest energy connecting reactants to products via a transition state is the reaction pathway.

For reactions involving O-Ethylperoxycarbonic acid, such as the epoxidation of an alkene, computational methods are used to locate the geometries and energies of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state defines the activation energy, which is a critical factor in determining the reaction rate. These calculations often reveal a spiro-like transition state for the epoxidation reaction, where the peroxy acid is oriented in a specific way relative to the alkene. nih.gov

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ethylene + O-Ethylperoxycarbonic acid) | 0.0 |

| Transition State | +15.2 |

| Products (Ethylene oxide + O-Ethylcarbonic acid) | -45.8 |

Computational Modeling of O-Ethylperoxycarbonic Acid Mediated Epoxidation Selectivity

Computational modeling is a powerful tool for predicting and explaining the selectivity of epoxidation reactions mediated by O-Ethylperoxycarbonic acid. These models can account for various factors that influence the reaction outcome, such as the structure of the substrate and the reaction conditions.

Solvation Models and Their Impact on Theoretical Predictions

Reactions are typically carried out in a solvent, and the interactions between the solute and solvent molecules can significantly influence the reaction rate and selectivity. Computational models can account for these effects using either explicit or implicit solvation models. Explicit models include a number of solvent molecules in the calculation, providing a detailed picture of the solvent-solute interactions. youtube.com Implicit models, such as the polarizable continuum model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net

The choice of solvation model can have a significant impact on the theoretical predictions. For instance, in the epoxidation of a polar substrate, explicit inclusion of solvent molecules that can form hydrogen bonds with the reactants and transition state can lead to more accurate predictions of the activation energy and selectivity.

| Solvation Model | Calculated Activation Energy (kcal/mol) |

|---|---|

| Gas Phase | 18.5 |

| Implicit (PCM - Dichloromethane) | 16.8 |

| Explicit (One molecule of Dichloromethane) | 16.5 |

Synergistic Approaches Combining Computational and Experimental Data for Mechanistic Validation

The most robust understanding of a reaction mechanism comes from a synergistic approach that combines computational modeling with experimental data. nih.gov Computational studies can propose detailed reaction pathways and predict kinetic and thermodynamic parameters. These predictions can then be tested against experimental results, such as reaction rates, product distributions, and isotopic labeling studies.

For example, if computational models predict a certain stereoselectivity for the epoxidation of a chiral alkene with O-Ethylperoxycarbonic acid, this can be compared with the experimentally observed product ratios. Agreement between the theoretical and experimental results provides strong support for the proposed mechanism. nih.govresearchgate.net Discrepancies, on the other hand, can guide further refinement of the computational model or prompt new experiments to probe the reaction mechanism in more detail. This iterative process of theory and experiment is crucial for the validation of reaction mechanisms.

Advanced Analytical Methodologies for the Characterization of O Ethylperoxycarbonic Acid Reactions

Spectroscopic Techniques for Real-Time Monitoring of Reaction Progress

Real-time monitoring is crucial for understanding the kinetics and mechanism of reactions involving transient species. mdpi.com Spectroscopic methods are particularly well-suited for this purpose as they are non-destructive and can provide continuous data from the reaction mixture. oceanoptics.comyoutube.com

In Situ Infrared and Raman Spectroscopy

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the progress of chemical reactions by monitoring changes in the vibrational modes of molecules. mdpi.comyoutube.com In the context of olefin epoxidation using in situ generated O-ethylperoxycarbonic acid, these techniques allow researchers to observe the consumption of reactants and the formation of products in real time.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can monitor the disappearance of the characteristic C=C stretching vibration of the olefin substrate (typically around 1650 cm⁻¹) and the concurrent appearance of peaks corresponding to the epoxide ring. The epoxide C-O stretching and ring "breathing" modes provide a clear indication of product formation.

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it excellent for monitoring the C=C bond of the olefin. oceanoptics.com A key advantage is its low sensitivity to water, which is often present in reaction systems that use aqueous hydrogen peroxide to generate the peroxy acid. The formation of the epoxide can be tracked by the appearance of its characteristic ring deformation and breathing modes, such as the strong band often observed around 1254 cm⁻¹ for the epoxide ring breathing mode. oceanoptics.com

The data below summarizes key vibrational modes used for monitoring these reactions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Significance |

| C=C Stretch (Olefin) | 1640 - 1680 | IR, Raman | Disappearance indicates reactant consumption. |

| Epoxide Ring Breathing | 1250 - 1270 | Raman | Appearance indicates product formation. oceanoptics.com |

| Epoxide Ring Deformation | ~920 | Raman | Weak signal, confirms product formation. oceanoptics.com |

| C-O Stretch (Epoxide) | 810 - 950 | IR | Appearance indicates product formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of reaction products and for gaining insight into reaction mechanisms. d-nb.info While typically used for offline analysis of the final reaction mixture, flow NMR techniques can be adapted for quasi-real-time monitoring. youtube.com

In the characterization of O-ethylperoxycarbonic acid reactions, ¹H and ¹³C NMR are used to confirm the formation of the epoxide product. The disappearance of the vinyl proton and carbon signals from the starting olefin and the appearance of new signals corresponding to the protons and carbons of the oxirane ring are definitive indicators of a successful epoxidation. d-nb.info For instance, in the epoxidation of cyclohexene (B86901), the olefinic proton signal at ~5.7 ppm is replaced by the epoxide proton signal at ~3.1 ppm. Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity and structure of the products, especially in more complex molecules. youtube.com

The following table highlights typical chemical shift changes observed during epoxidation.

| Nucleus | Functional Group | Starting Material (Olefin) Chemical Shift (ppm) | Product (Epoxide) Chemical Shift (ppm) |

| ¹H | Vinylic Proton | 5.0 - 6.5 | N/A |

| ¹³C | Vinylic Carbon | 100 - 150 | N/A |

| ¹H | Epoxide Proton | N/A | 2.5 - 3.5 |

| ¹³C | Epoxide Carbon | N/A | 40 - 60 |

Chromatographic Methods for Separation, Identification, and Quantification of Reaction Components

Chromatographic techniques are essential for separating the complex mixtures that result from chemical reactions, allowing for the identification and quantification of starting materials, products, intermediates, and byproducts. mdpi.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography is a primary method for analyzing volatile and thermally stable compounds present in the reaction mixture after epoxidation. mdpi.comnih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation based on retention time and structural information based on mass-to-charge ratio and fragmentation patterns.

For a typical analysis, an aliquot of the reaction mixture is prepared and injected into the GC. A nonpolar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., SPB-1) or polyethylene (B3416737) glycol (e.g., wax) stationary phase, is commonly used. The components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation pattern serves as a molecular fingerprint for identification. psu.edudiva-portal.org This method is highly effective for quantifying the conversion of the starting olefin and the yield of the epoxide product. mdpi.com

Below is a table with hypothetical GC-MS data for the epoxidation of cyclohexene.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Cyclohexene | 3.5 | 82, 67, 54, 41 |

| Cyclohexene oxide | 5.2 | 98, 83, 69, 55, 42 |

| Ethyl Acetate (Solvent) | 2.8 | 88, 70, 43 |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally unstable, which are not suitable for GC analysis. nih.govredalyc.org In the context of reactions using O-ethylperoxycarbonic acid, HPLC can be used to analyze the starting materials (e.g., fatty acids), the epoxide products, and residual reagents like hydrogen peroxide or carboxylic acids. nih.govnih.gov

Reversed-phase HPLC, using a C18 or C8 column, is the most common mode for these analyses. nih.govpensoft.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape, is typically used. nih.govmdpi.com Detection can be achieved using a Diode Array Detector (DAD) for chromophoric compounds or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification of the separated components. pensoft.net

The following table provides an example of components that could be analyzed by HPLC.

| Compound | Column | Mobile Phase | Detection |

| Oleic Acid | C18 | Acetonitrile/Water/Acetic Acid | ELSD, MS |

| Epoxystearic Acid | C18 | Acetonitrile/Water/Acetic Acid | ELSD, MS |

| Hydrogen Peroxide | C18 | Aqueous Buffer | UV (after derivatization) nih.gov |

| Acetic Acid | C18 | Aqueous Buffer | UV, RI |

Advanced Mass Spectrometry for Structural Elucidation of O-Ethylperoxycarbonic Acid and its Transformation Products

Advanced mass spectrometry techniques are critical for the unambiguous structural elucidation of novel compounds, reaction intermediates, and transformation products that may be formed in low abundance. researchgate.netnih.gov Given the reactive nature of O-ethylperoxycarbonic acid, side reactions can lead to a variety of unexpected products.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly powerful. researchgate.netmdpi.com In this technique, a specific ion of interest (a precursor ion) from the reaction mixture is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. This is invaluable for pinpointing the location of the epoxide ring, identifying the structure of ring-opened byproducts (e.g., diols), or characterizing other transformation products. nih.govru.nlresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown products with high confidence. researchgate.net

The table below outlines the contributions of various advanced MS techniques.

| Technique | Information Provided | Application in O-Ethylperoxycarbonic Acid Reactions |

| High-Resolution MS (HRMS) | Accurate mass and elemental composition. researchgate.net | Determining the molecular formula of epoxide products and unknown byproducts. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. mdpi.com | Confirming epoxide structure, identifying positional isomers, and elucidating the structure of transformation products like diols. |

| LC-MS/MS | Separation coupled with detailed structural analysis. pensoft.net | Identifying and structurally characterizing multiple components in the complex reaction mixture in a single run. |

| Infrared Ion Spectroscopy (IRIS) | Gas-phase IR spectra of mass-selected ions. ru.nl | Providing definitive structural confirmation of isomeric transformation products by matching experimental IR spectra with theoretical predictions. ru.nl |

Future Research Directions and Innovations in O Ethylperoxycarbonic Acid Chemistry

Exploration of Novel Catalytic Systems for Sustainable O-Ethylperoxycarbonic Acid Generation

The traditional in situ generation of O-Ethylperoxycarbonic acid often relies on stoichiometric reagents, which can present challenges in terms of selectivity, safety, and waste generation. Future research is increasingly focused on catalytic approaches to overcome these limitations, enhancing the sustainability and efficiency of its production.

Heterogeneous Acid Catalysis: A significant area of development is the replacement of homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts. researchgate.net Materials like cation exchange resins (e.g., Amberlite IR-120) and aluminosilicates are being investigated for the synthesis of peroxycarboxylic acids. researchgate.net These solid catalysts offer considerable advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues. Research in this area will likely focus on designing catalysts with optimized pore structures and acid site densities to maximize the rate of formation of O-Ethylperoxycarbonic acid while minimizing its decomposition.

Biocatalysis: The use of enzymes to catalyze chemical transformations is a cornerstone of green chemistry. Hydrolases have shown the ability to catalyze the formation of peroxycarboxylic acids from carboxylic acids and hydrogen peroxide through a process known as perhydrolysis. nih.gov This biocatalytic promiscuity opens a promising avenue for the sustainable generation of O-Ethylperoxycarbonic acid. Future work will involve screening for robust enzymes that can efficiently accept ethyl chloroformate or a related precursor and hydrogen peroxide as substrates. Immobilization of these enzymes on solid supports could further enhance their stability and reusability, making them suitable for industrial-scale continuous processes.

The table below summarizes potential catalytic systems for O-Ethylperoxycarbonic acid generation, drawing parallels from research on related peroxyacids.

| Catalyst Type | Examples | Potential Advantages | Research Focus |

| Homogeneous Acid | Sulfuric Acid | High reaction rates | Improving selectivity, minimizing waste |

| Heterogeneous Acid | Cation Exchange Resins (e.g., Amberlite IR-120), Zeolites | Recyclability, reduced corrosion, simplified purification | Catalyst design for enhanced activity and stability |

| Biocatalysts | Hydrolases (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable | Enzyme discovery and engineering, immobilization techniques |

Diversification of O-Ethylperoxycarbonic Acid Applications Beyond Epoxidation

While O-Ethylperoxycarbonic acid is primarily recognized for its role in the epoxidation of alkenes, its powerful oxidizing nature suggests a much broader synthetic utility. Future research is aimed at diversifying its applications, establishing it as a more versatile reagent in organic synthesis.

Baeyer-Villiger Oxidations: The Baeyer-Villiger oxidation, the conversion of ketones to esters and cyclic ketones to lactones, is a fundamental transformation in organic chemistry. Peroxyacids are the classic reagents for this reaction. Investigating the utility of O-Ethylperoxycarbonic acid in this context could reveal unique reactivity or selectivity profiles compared to established reagents like meta-chloroperoxybenzoic acid (m-CPBA). Its in situ generation could be particularly advantageous for the oxidation of sensitive or unstable ketone substrates.

Hydroxylation of Hydrocarbons: The direct hydroxylation of C-H bonds in alkanes and arenes to produce alcohols and phenols is a highly sought-after transformation. The high oxidation potential of peroxyacids suggests that O-Ethylperoxycarbonic acid could be a candidate for effecting such challenging oxidations, potentially mediated by transition metal catalysts. Research will focus on developing catalytic systems that can activate O-Ethylperoxycarbonic acid for selective C-H bond functionalization.

Oxidation of Heteroatoms: O-Ethylperoxycarbonic acid is also expected to be effective for the oxidation of heteroatoms. This includes the conversion of sulfides to sulfoxides and sulfones, and the oxidation of amines to nitro compounds or N-oxides. These functional groups are prevalent in pharmaceuticals and agrochemicals, making the development of efficient and selective oxidation methods a priority.

The table below outlines potential new applications for O-Ethylperoxycarbonic acid.

| Reaction Type | Substrate | Product | Potential Advantage |

| Baeyer-Villiger Oxidation | Ketones / Cyclic Ketones | Esters / Lactones | Mild conditions, in situ generation for sensitive substrates |

| Hydroxylation | Alkanes, Arenes | Alcohols, Phenols | Direct functionalization of C-H bonds |

| Heteroatom Oxidation | Sulfides, Amines | Sulfoxides/Sulfones, N-Oxides/Nitro Compounds | Access to important functional groups in fine chemicals |

Integration of O-Ethylperoxycarbonic Acid into Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, such as waste prevention, energy efficiency, and the use of safer chemicals, are guiding the evolution of chemical manufacturing. nih.gov O-Ethylperoxycarbonic acid is well-suited for integration into modern, sustainable synthetic protocols.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govscientist.com The in situ generation and immediate consumption of O-Ethylperoxycarbonic acid in a flow reactor can mitigate the risks associated with handling and accumulating high concentrations of this potent oxidant. This approach allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields and selectivities while minimizing byproduct formation. Future research will focus on designing and optimizing integrated flow systems where the generation of O-Ethylperoxycarbonic acid is coupled directly with its use in subsequent transformations like epoxidation or Baeyer-Villiger oxidation. rsc.orgresearchgate.net

Aqueous and Greener Solvent Systems: A key goal of green chemistry is to reduce the reliance on hazardous organic solvents. The generation of O-Ethylperoxycarbonic acid from water-soluble precursors could enable its use in aqueous or biphasic systems, simplifying product isolation and reducing the environmental footprint of the process. The development of catalytic systems that are active and stable in these greener media will be crucial for realizing this objective.

The integration of O-Ethylperoxycarbonic acid into these sustainable frameworks promises to enhance not only the environmental profile of synthetic processes but also their economic viability and safety. nih.gov The transition from conventional batch methods to intensified, continuous processes represents a significant innovative leap in the application of this versatile peroxyacid.

Q & A

Q. How can machine learning enhance predictive modeling of O-Ethylperoxycarbonic acid’s reactivity?

- Methodological Answer :

- Data Curation : Compile datasets on reaction conditions, yields, and stability metrics from literature .

- Algorithm Selection : Train neural networks or random forest models on reactivity descriptors (e.g., Hammett constants, solvent polarity indices) .

- Validation : Compare predicted vs. experimental outcomes using k-fold cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.